(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid
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Overview
Description
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is a boronic acid derivative that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . Another approach includes the reaction of pyridine-3,4-diamine with aldehydes .
Industrial Production Methods
Industrial production methods for (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid largely depends on its role in specific reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the same core structure but lacks the boronic acid group.
Imidazo[4,5-c]pyridine: Similar structure with different positioning of nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
Uniqueness
(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group, which allows it to participate in a variety of chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. This makes it a valuable building block for the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)10-3-9-5/h1-3,11-12H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZQDXGXSCOWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N=CN2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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